(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide
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Overview
Description
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is an organic compound that features a bromothiophene moiety and a cyanooxan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Cyanooxan Group:
Coupling Reaction: The final step involves coupling the bromothiophene and cyanooxan intermediates through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reduction.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of electronic materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety could be involved in π-π interactions, while the cyanooxan group might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide: can be compared with other bromothiophene derivatives or cyanooxan compounds.
Thiophene Derivatives: Compounds like 2-bromothiophene or 3-bromothiophene.
Cyano Compounds: Compounds like cyanoacetamide or cyanooxan derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique electronic properties or biological activities not found in simpler analogs.
Properties
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBLTSFEPYVEJM-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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